Myo-inositol trispyrophosphate

Description

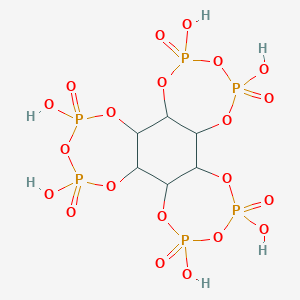

Structure

3D Structure

Properties

IUPAC Name |

4,6,11,13,18,20-hexahydroxy-3,5,7,10,12,14,17,19,21-nonaoxa-4λ5,6λ5,11λ5,13λ5,18λ5,20λ5-hexaphosphatetracyclo[14.5.0.02,8.09,15]henicosane 4,6,11,13,18,20-hexaoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O21P6/c7-28(8)19-1-2(20-29(9,10)25-28)4-6(24-33(17,18)27-32(15,16)23-4)5-3(1)21-30(11,12)26-31(13,14)22-5/h1-6H,(H,7,8)(H,9,10)(H,11,12)(H,13,14)(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDKSUBRULAYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(C3C(C4C1OP(=O)(OP(=O)(O4)O)O)OP(=O)(OP(=O)(O3)O)O)OP(=O)(OP(=O)(O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O21P6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029636 | |

| Record name | Myo-inositol trispyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802590-64-3 | |

| Record name | Myo-inositol trispyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802590643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myo-inositol trispyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MYO-INOSITOL TRISPYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/116EYZ0PPX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Myo Inositol Trispyrophosphate Action

Allosteric Modulation of Hemoglobin Oxygen Binding Affinity

ITPP functions as an allosteric regulator of hemoglobin, meaning it binds to a site on the hemoglobin molecule distinct from the oxygen-binding sites (the heme groups). researchgate.net This binding event triggers a conformational change in the hemoglobin protein, which in turn alters its affinity for oxygen. researchgate.net

Rightward Shift of the Oxyhemoglobin Dissociation Curve and P50 Modulation

The primary effect of ITPP on hemoglobin is a reduction in its oxygen-binding affinity. researchgate.net This is graphically represented as a rightward shift in the oxyhemoglobin dissociation curve. wikipedia.orgresearchgate.net This shift signifies that at any given partial pressure of oxygen (pO2), a lower percentage of hemoglobin will be saturated with oxygen, facilitating greater oxygen release into the surrounding tissues. wikipedia.orgresearchgate.net

A key parameter used to quantify this shift is the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. pnas.orgwikipedia.org An increase in the P50 value indicates a decrease in oxygen affinity. wikipedia.org Studies have shown that ITPP causes a dose-dependent increase in the P50 of hemoglobin. For instance, in studies with mice, intraperitoneal administration of ITPP led to a significant, dose-related increase in P50. pnas.orgresearchgate.net In human whole blood incubated with ITPP, the P50 value was observed to increase from a control of 26.3 Torr to 33.1 Torr. researchgate.net This modulation of P50 is central to ITPP's mechanism of enhancing tissue oxygenation. pnas.orgwikipedia.org

Binding Site Interaction within Hemoglobin and Comparison with Endogenous Allosteric Effectors

ITPP binds within the same allosteric pocket of hemoglobin as the primary endogenous allosteric effector, 2,3-bisphosphoglycerate (B1242519) (2,3-BPG). researchgate.netvulcanchem.com This pocket is located in the central cavity of the hemoglobin tetramer, surrounded by positively charged amino acid residues of the beta chains. wikipedia.orgvulcanchem.com The binding of negatively charged molecules like 2,3-BPG and ITPP to this site stabilizes the T-state through electrostatic interactions. wikipedia.orgnih.gov

While both ITPP and 2,3-BPG occupy the same binding site and have a similar effect of reducing oxygen affinity, ITPP is a more potent effector. nih.gov This increased potency allows it to effectively modulate hemoglobin function even in the presence of physiological concentrations of 2,3-BPG. nih.gov

Erythrocyte Permeation and Intracellular Accumulation Mechanisms

For ITPP to exert its allosteric effect on hemoglobin, it must first cross the plasma membrane of red blood cells (erythrocytes). nih.govresearchgate.net

Role of Anion Transporters (e.g., Band 3 Protein) in ITPP Uptake

The interaction between ITPP and the erythrocyte membrane has been quantified, with the dissociation constant for ITPP binding to red blood cell ghosts (empty membranes) found to be 1.72 x 10⁻⁵ M. nih.govdntb.gov.ua

Intracellular Metabolism and Contribution of Potential Hydrolysis Products

Once inside the erythrocyte, ITPP can accumulate to significant concentrations. nih.govdntb.gov.ua Ion chromatography has determined a maximum intracellular concentration of ITPP to be 5.5 x 10⁻³ M. nih.govdntb.gov.ua

Data Tables

Table 1: Effect of ITPP on Hemoglobin P50

| Study Type | Model | ITPP Administration | P50 Change | Reference |

|---|---|---|---|---|

| In vivo | Mice | Intraperitoneal injection (1 g/kg) | Mean 22% increase | pnas.orgresearchgate.net |

| In vivo | Mice | Intraperitoneal injection (2 g/kg) | Mean 37% increase | pnas.orgresearchgate.net |

Table 2: ITPP Interaction with Erythrocytes

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Maximum Intracellular Concentration | 5.5 x 10⁻³ M | Ion Chromatography | nih.govdntb.gov.ua |

Table 3: Compound Names

| Compound Name | Abbreviation |

|---|---|

| 2,3-bisphosphoglycerate | 2,3-BPG |

| 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid | DIDS |

| Myo-inositol trispyrophosphate | ITPP |

| N-(4-azido-2-nitrophenyl)-2-aminoethylsulfonate | NAP-taurine |

Intracellular Biochemical and Signaling Pathway Modulation by this compound

This compound (ITPP) exerts its effects through a multi-faceted modulation of intracellular biochemical and signaling pathways. Its actions are not confined to a single mechanism but rather involve a cascade of events that collectively influence cellular responses, particularly in the context of hypoxia.

Regulation of Erythrocytic Intracellular pH

This compound influences the internal environment of red blood cells (RBCs) by modulating their intracellular pH. wiley.comnih.govresearchgate.net ITPP, acting as an allosteric effector of hemoglobin, facilitates the release of oxygen, particularly in hypoxic tissues. wiley.comresearchgate.net This process is linked to a decrease in the intracellular pH of erythrocytes. wiley.comnih.govresearchgate.net

The mechanism involves ITPP's interaction with the band 3 anion transporter on the red blood cell membrane. wiley.comresearchgate.netnih.gov This interaction is thought to alter glycolytic activity within the erythrocyte, leading to a more acidic intracellular environment. wiley.comnih.govresearchgate.net The lowered pH, in turn, contributes to the decreased oxygen affinity of hemoglobin, a phenomenon known as the Bohr effect, thereby enhancing oxygen delivery to tissues in need. wiley.com The changes in intracellular pH and the oxygenation state of hemoglobin can be monitored using ³¹P Nuclear Magnetic Resonance (NMR) by observing the chemical shifts of 2,3-diphosphoglycerate (2,3-DPG), a natural allosteric effector of hemoglobin. wiley.comnih.govresearchgate.net

Impact on Hypoxia-Inducible Factor (HIF) Signaling Pathways

A critical aspect of ITPP's mechanism of action is its significant impact on the Hypoxia-Inducible Factor (HIF) signaling pathway, a central regulator of cellular response to low oxygen levels. nih.govnih.govnih.gov

Downregulation of HIF-1α Expression

Under hypoxic conditions, the alpha subunit of HIF-1 (HIF-1α) is stabilized, allowing it to dimerize with the constitutively expressed HIF-1β subunit and activate the transcription of numerous genes involved in angiogenesis, metabolism, and cell survival. nih.govcanceropole-est.orgresearchgate.net this compound treatment leads to a marked suppression of HIF-1α expression. nih.govnih.govresearchgate.net This effect is primarily a consequence of the increased oxygen delivery to hypoxic tissues mediated by ITPP-loaded red blood cells. nih.govresearchgate.net By alleviating tissue hypoxia, ITPP restores the oxygen-dependent degradation of HIF-1α, preventing its accumulation and subsequent downstream signaling. nih.govnih.govfrontiersin.orgfrontiersin.org Studies have shown that in the presence of ITPP-treated red blood cells, the hypoxia-induced stabilization of HIF-1α in various cell types, including endothelial cells and cardiomyocytes, is dramatically reduced or even completely suppressed. nih.govresearchgate.netnih.gov This effect is not observed when cells are treated directly with free ITPP, indicating that the enhanced oxygen release from erythrocytes is the key mechanism. nih.govresearchgate.net

Influence on HIF-Regulated Downstream Effectors (e.g., Vascular Endothelial Growth Factor)

The downregulation of HIF-1α by this compound directly translates to a reduced expression of its downstream target genes, most notably Vascular Endothelial Growth Factor (VEGF). nih.govnih.govresearchgate.net VEGF is a potent pro-angiogenic factor that plays a crucial role in the formation of new blood vessels, a process that is often pathologically activated in conditions like cancer. nih.govcanceropole-est.orgfrontiersin.org

Research has demonstrated that in hypoxic conditions, the presence of ITPP-loaded red blood cells significantly decreases the expression of VEGF. nih.govnih.gov For instance, in human microvascular endothelial cells (MECs) subjected to hypoxia, the addition of ITPP-RBCs led to a considerable reduction in VEGF mRNA levels compared to controls. nih.gov This suppression of VEGF is a direct consequence of the reduced HIF-1α activity, as the VEGF gene promoter contains hypoxia-response elements (HREs) to which HIF-1 binds to initiate transcription. frontiersin.orgcdnsciencepub.com The diminished VEGF levels contribute to the anti-angiogenic effects observed with ITPP treatment. nih.govresearchgate.net

| Cell Type | Condition | Treatment | Fold Change in VEGF mRNA (relative to normoxia) | Reference |

| Human Lung Microvascular Endothelial Cells (HLMECs) | Hypoxia | None | 2.63 | nih.gov |

| Human Lung Microvascular Endothelial Cells (HLMECs) | Hypoxia | Control RBCs | 2.09 | nih.gov |

| Human Lung Microvascular Endothelial Cells (HLMECs) | Hypoxia | ITPP-RBCs | 1.29 | nih.gov |

Interaction with Phosphatase and Tensin Homolog (PTEN) and Associated Pathways

Beyond its effects on oxygen delivery and HIF signaling, this compound directly interacts with and modulates the activity of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). nih.govresearchgate.netnih.gov

PTEN Activation and its Role in Endothelial Cell Regulation

PTEN is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is heavily involved in cell growth, proliferation, and angiogenesis. nih.govqiagen.com this compound has been shown to selectively activate PTEN in endothelial cells. nih.govresearchgate.netpglchem.com This activation is significant because the PI3K/Akt pathway can also induce HIF-1α in a hypoxia-independent manner. nih.gov

The activation of PTEN by ITPP leads to the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). nih.govqiagen.com This action counteracts the activity of PI3K, thereby reducing the phosphorylation and activation of Akt. nih.gov The inhibition of the PI3K/Akt pathway in endothelial cells contributes to the normalization of tumor vasculature, characterized by the maturation of endothelial cells and the recruitment of pericytes. nih.gov In vitro studies have demonstrated that ITPP treatment causes a reorganization of PTEN within endothelial cells, with a notable migration towards the plasma membrane where its activity is required. nih.gov This direct activation of PTEN by ITPP provides a secondary, more stable mechanism for its anti-angiogenic effects, complementing the initial rapid effects of increased oxygenation. wiley.comnih.gov

| Finding | Experimental Model | Effect of ITPP | Reference |

| PTEN Activation | Endothelial cells (in vitro and in vivo) | ITPP selectively activates PTEN, leading to inhibition of the PI3K/Akt pathway. | nih.govresearchgate.net |

| PTEN Relocation | Murine lung endothelial cells (in vitro) | ITPP promotes the migration of PTEN from the cytoplasm to the plasma membrane, especially under hypoxic conditions. | nih.gov |

| PTEN Binding | Biochemical assays (in vitro) | ITPP binds to PTEN, and this affinity is significantly increased in the presence of PIP3. | nih.gov |

| Downstream Signaling | Tumor tissue | ITPP treatment leads to a strong decrease in Akt phosphorylation in endothelial cells. | nih.gov |

Modulation of PI3K/AKT/mTOR Signaling Axis

Recent research has uncovered a role for ITPP in modulating the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. frontiersin.orgresearchgate.netuzh.ch The structural similarity of ITPP to phosphatidylinositol bisphosphate (PIP2) and phosphatidylinositol trisphosphate (PIP3), which are key second messengers in this pathway, suggests a potential for interaction. uzh.ch

Studies have shown that ITPP can upregulate the expression of Phosphatase and Tensin Homolog (PTEN), a tumor suppressor that negatively regulates the PI3K/AKT pathway. researchgate.netiiarjournals.org By activating PTEN, ITPP can lead to a decrease in the phosphorylation of AKT (pAKT), thereby inhibiting the downstream signaling cascade. researchgate.netuzh.ch This modulation of the PI3K/AKT/mTOR axis has been observed in various cell types, including endothelial cells, and is thought to contribute to the anti-angiogenic and anti-tumor effects of ITPP. researchgate.net Specifically, the inhibition of this pathway can lead to the destabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that promotes adaptation to hypoxia. researchgate.netfrontiersin.org

However, the interaction of ITPP with the PI3K/AKT/mTOR pathway is complex and may be cell-type specific. For instance, while some studies report inhibitory effects, others suggest that the primary impact of ITPP on tumor growth is through its oxygen-releasing properties rather than direct interference with this signaling pathway. iiarjournals.org One study on glioblastoma suggested that ITPP might even interfere with the beneficial effects of radiotherapy, possibly through its influence on this pathway, although the exact mechanisms remain to be fully elucidated. iiarjournals.org

Alterations in Cellular Oxygen Consumption Rate (OCR)

A significant aspect of ITPP's cellular mechanism is its ability to alter the cellular oxygen consumption rate (OCR). Multiple studies have demonstrated that ITPP can significantly reduce the OCR in various cancer cell lines. invivochem.comnih.govnih.gov This effect has been observed in cell lines such as FSaII, SiHa, MDA-MB-231, NT2, 9L-glioma, and rhabdomyosarcoma. invivochem.com

The following table summarizes the observed effects of ITPP on the oxygen consumption rate in different tumor cell lines.

| Cell Line | ITPP Concentration | Duration of Exposure | OCR Change | Reference |

| Rhabdomyosarcoma | 10 mmol/L | 2 hours | Significantly decreased | invivochem.com |

| 9L-glioma | 10 mmol/L | 2 hours | Significantly decreased | invivochem.com |

| FSaII | 10 mmol/L | 2 hours | Significantly inhibited | invivochem.com |

| SiHa | 10 mmol/L | 2 hours | Significantly inhibited | invivochem.com |

| MDA-MB-231 | 10 mmol/L | 2 hours | Significantly inhibited | invivochem.com |

| NT2 | 10 mmol/L | 2 hours | Significantly inhibited | invivochem.com |

Broader Implications for Cellular Metabolic Adaptation and Energy Homeostasis

The ability of ITPP to modulate both oxygen delivery and cellular oxygen consumption has broader implications for cellular metabolic adaptation and energy homeostasis. Inositol (B14025) pyrophosphates, the class of molecules to which ITPP belongs, are increasingly recognized as important signaling molecules in the regulation of phosphate (B84403) and bioenergetic homeostasis. nih.gov

By alleviating tissue hypoxia, ITPP can influence the metabolic state of cells. Hypoxic conditions typically force cells to rely on anaerobic glycolysis for energy production, a less efficient process than oxidative phosphorylation. By increasing oxygen availability, ITPP can potentially shift cellular metabolism back towards the more efficient oxidative phosphorylation. dovepress.com This metabolic reprogramming can have profound effects on cell function and survival.

Furthermore, the modulation of the PI3K/AKT/mTOR pathway by ITPP has direct consequences for cellular metabolism, as this pathway is a central regulator of nutrient uptake and utilization. frontiersin.org The inhibition of this pathway can lead to decreased glucose uptake and glycolysis, further altering the metabolic landscape of the cell.

The interplay between enhanced oxygen supply, reduced oxygen consumption, and modulation of key metabolic signaling pathways suggests that ITPP can induce a significant shift in cellular energy homeostasis. This metabolic reprogramming is a key component of its therapeutic potential, particularly in diseases characterized by hypoxia and metabolic dysregulation, such as cancer and cardiovascular diseases. nih.gov

Physiological and Pathophysiological Modulatory Effects: Preclinical Investigations

Enhancement of Tissue and Tumor Oxygen Delivery

A primary and well-documented effect of ITPP in preclinical studies is its capacity to increase oxygen availability in both normal and diseased tissues, most notably within the hypoxic microenvironment of solid tumors. nih.govnih.gov

Myo-inositol trispyrophosphate functions as an allosteric regulator of hemoglobin. Upon entering red blood cells, a process mediated by the band 3 anion transporter, ITPP binds to hemoglobin and reduces its affinity for oxygen. nih.govresearchgate.net This action shifts the oxygen-hemoglobin dissociation curve to the right, meaning that at a given partial pressure of oxygen (pO2), especially in the low-oxygen environments characteristic of hypoxic tissues, hemoglobin releases a greater amount of its bound oxygen. researchgate.netvulcanchem.com This enhanced dissociation facilitates increased oxygen delivery precisely where it is most needed, directly counteracting tissue hypoxia. nih.govresearchgate.net The increase in oxygen release capacity is reflected by a measurable rise in the P50 value, which is the oxygen partial pressure required to achieve 50% hemoglobin saturation. pnas.orgnih.gov

The ability of ITPP to improve tissue oxygenation has been demonstrated across various preclinical models of disease. In animal models of cancer, ITPP administration leads to a significant increase in the partial pressure of oxygen (pO2) within tumors. nih.govnih.gov Studies using syngeneic mouse models of B16 melanoma and 4T1 breast carcinoma showed that ITPP treatment elevated intratumoral pO2 levels by 10–20 mm Hg compared to controls. vulcanchem.complos.org This reoxygenation effect has been observed in a range of tumor types, including pancreatic cancer, glioma, and colorectal cancer liver metastases. nih.govuzh.chresearchgate.net The effect can be sustained, with some studies reporting that a single injection can increase tumor pO2 for an extended period. nih.gov Beyond oncology, in mouse models of severe heart failure, ITPP treatment enhanced maximal exercise capacity, an effect attributed to improved oxygen delivery to tissues like the myocardium. pnas.org

| Preclinical Model | Key Finding | Citation(s) |

|---|---|---|

| B16 Melanoma & 4T1 Breast Carcinoma (Mice) | Tumor pO2 levels were elevated by 10–20 mm Hg compared to controls, shifting hypoxic areas to normoxia. | vulcanchem.complos.org |

| Hepatocellular Carcinoma (Rats) | A 30% shift in the P50 value of hemoglobin was observed, indicating significantly enhanced oxygen release capacity. | nih.gov |

| Pancreatic Cancer (Rodents) | ITPP treatment restored tumor normoxia and improved vessel structure. | researchgate.net |

| Colorectal Cancer Liver Metastasis (Mice) | Strong reduction in hypoxic tumor areas was observed via pimonidazole (B1677889) staining. | uzh.ch |

| Severe Heart Failure (Mice) | Increased maximal exercise capacity, consistent with increased oxygen availability at the tissue level. | pnas.org |

| 9L-Glioma (Rats) | Administration led to a marked increase in tumor pO₂, enhancing radiosensitivity. | nih.gov |

Regulation of Angiogenesis and Vascular Normalization

By alleviating tissue hypoxia, ITPP fundamentally alters the signals that drive the formation of new blood vessels, a process known as angiogenesis. Its effects are characterized by the inhibition of pathological vessel growth and the promotion of a more organized, functional vascular network.

Pathological angiogenesis, particularly in tumors, is a direct response to hypoxia. nih.govfrontiersin.org ITPP has been shown to possess anti-angiogenic properties. nih.gov By increasing oxygen delivery, it suppresses the core driver of this process. nih.govpnas.org In preclinical studies, ITPP treatment leads to the downregulation of key pro-angiogenic molecules, including Vascular Endothelial Growth Factor (VEGF). nih.govuzh.chresearchgate.net Furthermore, in cultures of human microvascular endothelial cells under hypoxic conditions, the presence of ITPP-loaded red blood cells prevented the cells from aligning to form vessel-like structures. frontiersin.orgpnas.org This demonstrates a direct interference with the hypoxia-induced angiogenic process at the cellular level.

Instead of simply destroying tumor blood vessels, a key effect of ITPP is the induction of stable and prolonged tumor vasculature normalization. nih.govuzh.chnih.gov Anarchic and leaky tumor vessels are remodeled into a more mature and functional network. nih.govcanceropole-est.org A central mechanism for this effect is the selective activation of the tumor suppressor Phosphatase and Tensin Homolog (PTEN) within endothelial cells. nih.govnih.govcanceropole-est.org PTEN activation inhibits the PI3K/AKT signaling pathway, which is crucial for vessel formation. nih.govcanceropole-est.org This leads to improved endothelial cell organization, increased attraction of stabilizing pericytes, and reduced vascular leakage. nih.govcanceropole-est.org Histological analyses show that ITPP-treated tumors have an increased density of vessels positive for markers of maturity like VE-cadherin and Notch1, and a reduced density of standard endothelial markers, indicating a shift from chaotic proliferation to a more organized state. uzh.ch This normalization can persist for at least four weeks after treatment cessation, creating a sustained window of improved blood flow and drug delivery. uzh.chaacrjournals.org

| Marker/Feature | Effect of ITPP | Mechanism/Significance | Citation(s) |

|---|---|---|---|

| PTEN (in endothelial cells) | Activated | A tumor suppressor that inhibits PI3K/AKT signaling, leading to vessel maturation and normalization. | nih.govnih.govcanceropole-est.org |

| VE-cadherin & Notch1 | Increased expression | Markers associated with a mature, stable, and less permeable vessel phenotype. | uzh.chnih.gov |

| Vascular Leakage | Strongly reduced | Indicates improved vessel integrity and function, leading to better perfusion. | nih.gov |

| Pericyte Coverage | Increased | Pericytes are crucial for stabilizing blood vessels and maintaining their function. | nih.govcanceropole-est.org |

| VEGF & Plgf | Downregulated | Reduction of key pro-angiogenic factors due to alleviation of hypoxia. | uzh.ch |

| ERG Transcription Factor | Increased abundance | This transcription factor regulates vascular stability and integrity. | nih.gov |

Modulation of Hypoxia-Driven Biological Processes

The restoration of oxygen levels by ITPP has profound downstream effects on the multitude of biological processes that are controlled by the cellular response to hypoxia. The master regulators of this response are the Hypoxia-Inducible Factors (HIFs). nih.govcanceropole-est.org

Preclinical studies have consistently shown that ITPP treatment leads to the suppression of both HIF-1α and HIF-2α. nih.govnih.govuzh.ch This is a direct consequence of restoring normoxia, as HIFs are stabilized under low-oxygen conditions and degraded when oxygen is present. nih.govuzh.ch The functional importance of this mechanism was demonstrated in experiments where a HIF activator (DMOG) was co-administered with ITPP; in these cases, the beneficial anti-tumor and vascular normalization effects of ITPP were lost, confirming that its primary mode of action is through the suppression of the HIF pathway. uzh.chaacrjournals.org

The downregulation of HIFs leads to a corresponding decrease in the expression of a wide array of downstream target genes. This includes not only the previously mentioned angiogenic factors like VEGF but also genes involved in cellular metabolism, such as Glut-1 and LDH, and markers associated with tumor progression and metastasis. nih.govuzh.chfrontiersin.org For example, ITPP treatment has been shown to reduce the expression of genes linked to cancer stem cells and epithelial-to-mesenchymal transition (EMT). frontiersin.orgnih.gov Furthermore, by alleviating hypoxia, ITPP can modulate the tumor immune microenvironment, reducing the expression of immune checkpoints like PD-L1 and altering the composition of immune cell infiltrates to favor an anti-tumor response. nih.gov

| Biological Factor | Effect of ITPP | Consequence | Citation(s) |

|---|---|---|---|

| HIF-1α & HIF-2α | Suppressed/Downregulated | Inhibition of the master regulators of the hypoxic response, leading to broad downstream effects. | nih.govnih.govuzh.ch |

| VEGF | Downregulated | Inhibition of pathological angiogenesis. | nih.govuzh.chpnas.org |

| PD-L1/PD-L2 | Reduced expression | Modulation of the tumor immune microenvironment, potentially reducing immune suppression. | nih.gov |

| Immune Cell Infiltrate | Increased NK and CD8+ T cells; reduced Tregs | Shift towards an anti-tumor immune response. | nih.gov |

| Glycolysis Genes (e.g., Glut-1, LDH) | Reduced expression | Regulation of altered tumor metabolism (Warburg effect). | frontiersin.org |

| Vimentin | Decreased | Reduction in a marker of epithelial-to-mesenchymal transition (EMT), a process linked to metastasis. | nih.gov |

Influence on Cellular Responses to Hypoxia (e.g., DNA Damage Repair)

Preclinical studies have demonstrated that the ITPP-mediated enhancement of oxygen delivery significantly influences cellular responses to hypoxia, a key factor in the progression of various pathologies and resistance to therapies. By alleviating hypoxic conditions, ITPP can modulate critical cellular pathways, including those related to DNA damage and repair.

In hypoxic conditions, endothelial cells typically express elevated levels of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that orchestrates the cellular response to low oxygen. Studies using human microvascular endothelial cells cultured under hypoxia have shown that the presence of ITPP-loaded red blood cells can dramatically reduce or even completely suppress the expression of HIF-1α. pnas.org This effect is attributed to the increased oxygen release from the ITPP-treated erythrocytes, which effectively reverses the hypoxic state of the cultured cells. pnas.org

Furthermore, the improved oxygenation induced by ITPP has significant implications for cancer therapies like radiotherapy. Hypoxic tumor cells are known to be up to three times more resistant to radiation than normoxic cells. researchgate.net The efficacy of ionizing radiation is dependent on the presence of oxygen to generate reactive oxygen species (ROS) that cause lethal DNA damage. wikipedia.org In preclinical cancer models, the administration of ITPP prior to ionizing radiation led to a significant increase in both initial and residual DNA damage, as evidenced by the quantification of γH2AX foci, a marker for DNA double-strand breaks. nih.govresearchgate.net This ITPP-mediated radiosensitization was observed in initially hypoxic tumor regions that became reoxygenated following treatment, suggesting that ITPP can "fix" radiation-induced DNA damage by providing the necessary oxygen. wikipedia.orgnih.gov Some research also suggests that ITPP's effects may be more complex, potentially involving the inhibition of the PI3K signaling pathway, which can also influence cellular respiration and responses to DNA damage. researchgate.net

Effects on Immune Cell Infiltration within Pathological Microenvironments

The hypoxic microenvironment of tumors is profoundly immunosuppressive. ITPP's ability to normalize tumor vasculature and alleviate hypoxia can reverse this immunosuppression and promote an antitumor immune response. vulcanchem.com This modulation of the immune landscape is a critical component of its therapeutic effect.

Studies in melanoma and mammary carcinoma models have shown that ITPP-induced reoxygenation leads to significant changes in the composition of the immune infiltrate. vulcanchem.com Key observations include:

Macrophage Polarization: A shift in the balance of macrophage phenotypes, with a relative change in the proportions of pro-inflammatory M1-type macrophages and anti-inflammatory, pro-angiogenic M2-type macrophages. vulcanchem.com

Increased Cytotoxic Cells: A notable increase in the proportions of Natural Killer (NK) cells and cytotoxic CD8+ T lymphocytes within the tumor mass. vulcanchem.com

Reduction of Suppressive Cells: A concurrent reduction in the numbers of regulatory T cells (Tregs) and T-helper 2 (Th2) cells, which are typically associated with immune suppression. vulcanchem.com

Moreover, ITPP treatment has been shown to reduce the expression of immune checkpoint proteins. In one study, ITPP treatment strongly reduced the expression of PD-L1 and PD-L2 on endothelial cells within the tumor. vulcanchem.com It also decreased the expression of CD47, a "don't eat me" signal that protects cancer cells from phagocytosis. vulcanchem.com The combined effect of these changes is the transformation of an immune-tolerant microenvironment into one that is conducive to an effective anti-tumor immune response. nih.govvulcanchem.com

Preclinical Models of Oxygen-Dependent Pathologies

The therapeutic potential of ITPP has been evaluated in a range of preclinical models where tissue hypoxia is a central driver of the pathology.

Cardiopulmonary Systemic Oxygenation Studies (e.g., Heart Failure, Pulmonary Hypertension)

Inadequate oxygen delivery is a fundamental issue in several cardiovascular diseases, including heart failure and pulmonary hypertension. researchgate.netnih.gov Preclinical studies have explored ITPP as a method to improve systemic and myocardial oxygenation in these conditions.

In mouse models of severe heart failure, systemic administration of ITPP led to a remarkable and dose-dependent increase in maximal exercise capacity. pnas.org This improvement is directly linked to ITPP's ability to decrease the oxygen-binding affinity of hemoglobin, thereby increasing oxygen delivery to exercising muscles and the myocardium. pnas.org The effect was observed with both intraperitoneal injection and oral administration in drinking water. pnas.orgvulcanchem.com In a rat model of post-myocardial infarction, ITPP treatment was shown to protect against the development of heart failure and aid in the recovery of post-MI left ventricular remodeling. researchgate.netnih.gov

| Animal Model | Administration Route | Observed Effect | Maximal Increase in Exercise Capacity | Reference |

|---|---|---|---|---|

| Transgenic mice with severe heart failure | Intraperitoneal (i.p.) | Dose-related increase in maximal exercise capacity | 63 ± 7% | pnas.orgvulcanchem.com |

| Transgenic mice with severe heart failure | Oral (in drinking water) | Increased maximal exercise capacity | 34 ± 10% | pnas.orgvulcanchem.com |

In the context of pulmonary hypertension (PH), which leads to right ventricular (RV) hypertrophy and eventual failure, hypoxia is a key trigger. nih.govresearchgate.net In a rat model of monocrotaline-induced PH, ITPP treatment prevented RV failure and improved survival. nih.govresearchgate.net While it did not affect the underlying pulmonary vascular resistance, ITPP significantly relieved intramyocardial hypoxia in the right ventricle. nih.govresearchgate.net This improved oxygenation was associated with better RV function and reduced RV wall stress, demonstrating that enhancing oxygen delivery can help the heart withstand the increased afterload imposed by PH. nih.gov

Tumor Microenvironment Oxygenation in Oncological Models (e.g., Glioblastoma, Melanoma)

Tumor hypoxia is a major obstacle in oncology, promoting aggressive tumor phenotypes and resistance to treatment. nih.gov ITPP has been extensively studied for its ability to reoxygenate the tumor microenvironment across various cancer models.

Electron Paramagnetic Resonance (EPR) oximetry has been used to directly measure the partial pressure of oxygen (pO2) in tumors of live animals. In syngeneic mouse models of B16 melanoma and 4T1 breast carcinoma, ITPP treatment led to a significant increase in tumor normoxia, with pO2 levels elevated by 10–20 mm Hg compared to controls. nih.gov An interesting finding was that tumors that were more hypoxic before treatment responded better to ITPP, showing a more substantial increase in local pO2. nih.gov

| Tumor Model | Animal Model | Key Finding | Reference |

|---|---|---|---|

| B16 Melanoma | C57BL Mice | Tumors became more normoxic with pO2 levels elevated by 10–20 mm Hg. | nih.gov |

| 4T1 Breast Carcinoma | BALB/c Mice | Hypoxic tumors responded with an average pO2 increase of 23 ± 9 mm Hg. | nih.gov |

| 9L-Glioma | Rat | ITPP enhanced tumor oxygenation. | researchgate.net |

| Rhabdomyosarcoma | Rat | ITPP enhanced tumor oxygenation. | researchgate.net |

The oxygenating effect of ITPP has been confirmed in a wide array of tumor models, including fibrosarcoma, SiHa, and human breast cancer MDA-MB-231 xenografts. researchgate.net Studies in a 9L-glioma rat model also demonstrated enhanced tumor oxygenation following ITPP administration. researchgate.net This effect is attributed not only to the enhanced oxygen release from red blood cells but also to the normalization of tumor blood vessels, which improves perfusion. By counteracting tumor hypoxia, ITPP serves as a potent modulator of the tumor microenvironment, creating conditions more favorable for the efficacy of conventional cancer therapies. researchgate.netnih.gov

Academic Methodologies and Advanced Research Techniques for Myo Inositol Trispyrophosphate Studies

In Vitro and Ex Vivo Assay Systems

In vitro and ex vivo assays are fundamental for the initial characterization of Myo-inositol trispyrophosphate's interaction with hemoglobin and its effects on red blood cells (RBCs). These controlled environments allow for precise measurement of specific biochemical and cellular parameters.

A primary technique to evaluate the effect of ITPP is the determination of the hemoglobin-oxygen dissociation curve. This analysis measures the affinity of hemoglobin for oxygen. ITPP, as an allosteric effector, is expected to shift this curve to the right, indicating a decreased affinity and enhanced oxygen release. wikipedia.orgwikipedia.org

The Hemox Analyzer is a commonly used instrument for this purpose, employing dual-wavelength spectrophotometry to construct the dissociation curve and determine the P50 value—the partial pressure of oxygen (pO₂) at which hemoglobin is 50% saturated. pnas.orgpnas.orgnih.gov An increase in the P50 value signifies a rightward shift of the curve. wikipedia.org

Studies have consistently demonstrated ITPP's ability to increase the P50 value. For instance, incubating human whole blood with ITPP resulted in a P50 increase from 26.3 Torr in control RBCs to 33.1 Torr. pnas.org Similarly, in vivo studies in mice showed a dose-dependent increase in P50, from 37.3 ± 1.5 torr in control animals to significantly higher values after ITPP administration. pnas.orgresearchgate.net

| Biological System | Treatment Group | Mean P50 Value (torr) | Reference |

|---|---|---|---|

| Human Whole Blood | Control | 26.3 | pnas.org |

| Human Whole Blood | ITPP (45 mM incubation) | 33.1 | pnas.org |

| Normal Mice | Placebo | 37.3 ± 1.5 | pnas.org |

| Normal Mice | ITPP (1 g/kg) | ~45.5 (22% increase) | pnas.org |

| Normal Mice | ITPP (2 g/kg) | ~51.1 (37% increase) | pnas.org |

For ITPP to exert its effect, it must first cross the red blood cell membrane. wikipedia.org Research into its permeation mechanism has shown that ITPP enters erythrocytes via the Band 3 anion transporter protein. nih.govdntb.gov.ua This was demonstrated in studies where the ITPP-induced shift in the oxygen-hemoglobin equilibrium curve was inhibited by known anion transporter inhibitors such as DIDS (4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid) and NAP-taurine. nih.govdntb.gov.ua

The uptake and accumulation of ITPP within erythrocytes have been quantified. Using ion chromatography, the maximum intracellular concentration of ITPP was determined to be 5.5 x 10⁻³ M. nih.gov The binding affinity of ITPP to the erythrocyte membrane was also characterized, with a dissociation constant (Kd) of 1.72 x 10⁻⁵ M for its binding to RBC ghosts. nih.gov These findings confirm that ITPP uptake is a specific, protein-mediated process, which accounts for its high selectivity for red blood cells. nih.gov

Cell culture models are invaluable for dissecting the molecular mechanisms downstream of ITPP-enhanced oxygen delivery. Human microvascular endothelial cells (MECs) have been used to study the effects on angiogenesis. pnas.org In a hypoxic environment, MECs typically align to form vessel-like structures. pnas.org However, when co-cultured with ITPP-treated RBCs, this process is inhibited. pnas.org This inhibition is linked to the suppression of hypoxia-inducible factor-1 alpha (HIF-1α) and a dramatic reduction in the expression of Vascular Endothelial Growth Factor (VEGF), a key angiogenic factor. pnas.org Treating the endothelial cells directly with ITPP had no such effect, indicating the mechanism is dependent on the enhanced oxygen release from RBCs. pnas.org

Similarly, cultured cardiomyocytes have been used to investigate the molecular effects of ITPP in a cardiac context. nih.govnih.gov Under hypoxic conditions, cardiomyocytes exhibit a rapid increase in HIF-1α expression. nih.gov However, this overexpression was prevented when the cells were perfused with blood containing ITPP-treated erythrocytes. nih.gov These cell culture studies demonstrate that by alleviating hypoxia, ITPP can modulate the expression of key regulatory proteins involved in cellular responses to low oxygen.

In Vivo Animal Model Characterization Techniques

Animal models are essential for characterizing the physiological effects of ITPP in a complex, living system. Advanced techniques are used to directly measure changes in tissue oxygenation and microvascular function.

Directly measuring the partial pressure of oxygen (pO₂) in tissues provides definitive evidence of ITPP's in vivo efficacy. Electron Paramagnetic Resonance (EPR) oximetry is a powerful technique used for this purpose. wiley.comnih.govnih.gov This method can provide repeated, non-invasive pO₂ readings from the same location within a tissue, such as a tumor, over several days. nih.govplos.org

Studies using EPR oximetry in various tumor models in mice and rats have shown that ITPP administration significantly increases pO₂ levels. wiley.comnih.govplos.org For example, in a 4T1 breast carcinoma model, local tumor pO₂ increased from a control value of 4.5 ± 4.83 mm Hg to a maximum of 27.7 ± 9.94 mm Hg after ITPP treatment. nih.gov This reoxygenation effect was observed to last for at least four days following administration. wiley.comnih.gov Another technology, the OxyLite system, which uses fiber-optic probes, has also been used to confirm that ITPP induces a sustained increase in pO₂ in tumor xenografts. wiley.comnih.gov

| Animal/Tumor Model | Measurement Technique | Condition | Mean pO₂ (mm Hg) | Reference |

|---|---|---|---|---|

| BALB/c Mice / 4T1 Carcinoma | EPR Oximetry | Control | 4.5 ± 4.83 | nih.gov |

| BALB/c Mice / 4T1 Carcinoma | EPR Oximetry | After 2nd ITPP Dose | 27.7 ± 9.94 | nih.gov |

| Mice / B16 Melanoma | EPR Oximetry | Control | Hypoxic | plos.orgvisualsonics.com |

| Mice / B16 Melanoma | EPR Oximetry | ITPP Treated | Elevated by 10-20 mm Hg | plos.orgvisualsonics.com |

| Rats / 9L-Glioma | EPR Oximetry | Demonstrated enhanced tumor oxygenation | wiley.comnih.gov |

To determine if the observed increase in tissue oxygenation is due to improved blood flow or enhanced oxygen release, microvascular function and perfusion can be assessed. Hoechst 33342 staining is a common technique used for this purpose. This fluorescent dye stains the nuclei of cells in well-perfused regions of tissue, allowing for the quantification of functional blood vessel density. wiley.comnih.gov

In studies on 9L-glioma models in rats, Hoechst staining was used to assess tumor perfusion following ITPP administration. The results showed that the perfused areas were not significantly different between the ITPP-treated group and the control group. wiley.comnih.gov This finding suggests that the ITPP-induced increase in tumor oxygenation is not primarily caused by an alteration in blood perfusion but rather by its core mechanism of enhancing oxygen release from red blood cells. wiley.comnih.gov

Molecular and Cellular Analysis in Tissues (e.g., Immunohistochemistry, Gene and Protein Expression Profiling)

The in-vivo effects of this compound (ITPP) are frequently investigated through molecular and cellular analysis of tissue samples, providing critical insights into its mechanism of action, particularly its ability to counteract hypoxia. These techniques allow researchers to visualize and quantify the changes in protein localization, gene expression, and protein abundance following ITPP administration.

Immunohistochemistry (IHC) is a key technique used to assess the spatial expression of specific proteins within the tissue architecture. In ITPP research, IHC is primarily used to detect changes in hypoxia-related markers. frontiersin.org Studies on tumor-bearing animal models have employed IHC to demonstrate that ITPP treatment leads to a significant reduction in the expression of hypoxia-inducible factor 1-alpha (HIF-1α), a master regulator of the cellular response to low oxygen. researchgate.netuzh.ch Concurrently, IHC staining has shown decreased levels of downstream targets of HIF-1α, such as Vascular Endothelial Growth Factor (VEGF), which is a potent pro-angiogenic factor. researchgate.netnih.gov

Further IHC analyses have revealed that ITPP treatment can induce apoptosis (programmed cell death) in tumor cells, as evidenced by increased staining for Caspase-3. researchgate.netnih.gov In other studies, IHC has been used to compare tissue biopsies taken from patients before and after ITPP treatment, showing decreased expression of hypoxia-mediated genes like CA9 and SLC2A1, alongside signs of increased vessel maturity. researchgate.net The use of extrinsic hypoxia markers like pimonidazole (B1677889), which binds to proteins in hypoxic cells and can be detected by specific antibodies, has also confirmed a strong reduction in hypoxic tumor areas following ITPP administration. frontiersin.orguzh.ch

Gene and Protein Expression Profiling techniques, such as quantitative real-time PCR (qPCR) and Western blotting, provide quantitative data on the molecular changes induced by ITPP. These analyses have been central to establishing that ITPP's primary effect—enhancing oxygen release from red blood cells—translates into the suppression of the hypoxic response at the genetic and protein levels. researchgate.netnih.gov

Studies have consistently shown that ITPP treatment leads to the downregulation of messenger RNA (mRNA) and protein levels for both HIF-1α and HIF-2α. researchgate.netnih.gov Consequently, the expression of genes regulated by these factors is also suppressed, including VEGF. nih.govnih.gov In a syngeneic rat hepatocellular carcinoma model, Western blotting confirmed that ITPP treatment strongly decreased HIF-1α activity and down-regulated VEGF expression. researchgate.netnih.gov Beyond hypoxia markers, expression profiling has revealed other significant effects. For instance, long-term ITPP treatment has been shown to reduce the expression of PHD1-3, VHL, and HO-1. frontiersin.org It also downregulates markers associated with cancer stem cells and cell dissemination, such as CD133, MDR1, and Oct-4. frontiersin.org Conversely, ITPP can stimulate the expression of beneficial genes, such as the tumor suppressor Phosphatase and Tensin Homolog (PTEN) at the endothelial cell level and the intestinal differentiation marker Cdx2 in colon cancer models. nih.govnih.gov

Table 1: Summary of Molecular Changes in Tissues Following ITPP Treatment This table is interactive and can be sorted by clicking on the headers.

| Marker | Technique Used | Observed Effect | Biological Significance | Reference(s) |

|---|---|---|---|---|

| HIF-1α | IHC, Western Blot, qPCR | Strong Downregulation/Suppression | Reduction of hypoxic response | researchgate.netuzh.chnih.govnih.govnih.gov |

| HIF-2α | qPCR | Strong Downregulation | Reduction of hypoxic response | uzh.chnih.gov |

| VEGF | IHC, Western Blot, ELISA | Downregulation/Suppression | Inhibition of pathological angiogenesis | researchgate.netnih.govnih.govfrontiersin.org |

| Caspase-3 | IHC, Western Blot | Upregulation/Induction | Promotion of apoptosis in tumor cells | researchgate.netnih.gov |

| PTEN | Western Blot, qPCR | Selective Activation/Upregulation | Tumor suppression, vessel normalization | nih.gov |

| Cdx2 | Western Blot, qPCR | Upregulation/Stimulation | Intestinal differentiation, anti-tumoral function | nih.gov |

| CA9 | IHC | Decreased Expression | Reduction of hypoxia-mediated response | researchgate.net |

| Pimonidazole | IHC | Decreased Staining | Reduction of hypoxic tumor areas | uzh.ch |

| CD133, MDR1 | Not Specified | Downregulation | Reduction of cancer stem cell population | frontiersin.org |

Advanced Spectroscopic and Chromatographic Approaches

The study of this compound requires sophisticated analytical methods to quantify the compound itself within biological matrices and to measure its direct effects on intracellular metabolites. Spectroscopic and chromatographic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for studying intracellular metabolites. biorxiv.org In the context of ITPP research, ³¹P NMR is particularly valuable because phosphorus is a key component of both ITPP and major intracellular metabolites like 2,3-diphosphoglycerate (2,3-DPG). nih.govmdpi.com 2,3-DPG is a crucial allosteric effector of hemoglobin, and its ³¹P NMR signals serve as sensitive probes of the internal environment of red blood cells (RBCs). researchgate.net

Research has utilized ³¹P NMR to track the chemical shifts of the phosphate (B84403) groups of 2,3-DPG within intact RBCs. researchgate.net The positions of these signals are indicative of the intracellular pH and the oxygenation state of hemoglobin. researchgate.net Studies have shown that in vitro treatment of RBCs with ITPP causes the ³¹P signals of 2,3-DPG to shift to higher values (downfield), which indicates a decrease in intracellular pH and an increase in the proportion of deoxygenated hemoglobin. researchgate.net This provides direct evidence of ITPP's mechanism: by altering the internal environment of the RBC, it enhances oxygen release from hemoglobin. researchgate.net This analytical approach allows for the simultaneous and non-invasive measurement of these critical parameters, confirming ITPP's functional effect at a metabolic level inside the target cells. nih.govresearchgate.net

Table 2: Application of ³¹P NMR in ITPP-Treated Red Blood Cells This table is interactive and can be sorted by clicking on the headers.

| Parameter Measured | NMR Signal | Observation with ITPP Treatment | Interpretation | Reference(s) |

|---|---|---|---|---|

| Intracellular State | 3-P and 2-P signals of 2,3-DPG | Downfield chemical shift change (Δδ ~0.05 ppm) | Increased presence of 2,3-DPG bound to deoxyhemoglobin | researchgate.net |

| Intracellular pH | Chemical shift of 2,3-DPG phosphates | Signal positions indicate a lower pH | ITPP alters glycolytic activity, lowering pH | researchgate.net |

| Hemoglobin Oxygenation | 2,3-DPG signal position | Shift indicates higher proportion of deoxy-Hb | ITPP enhances oxygen release from hemoglobin | researchgate.net |

Ion chromatography is a high-performance liquid chromatography (HPLC) method used to separate and quantify ions and polar molecules. This technique has been essential for directly measuring the concentration of the highly charged ITPP molecule inside cells. While other methods like hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry have been developed for detecting ITPP in urine, ion chromatography has been specifically applied to quantify its uptake into its primary target, the red blood cell. dntb.gov.uanih.govnih.gov

Studies have used ion chromatography to determine the maximum intracellular concentration of ITPP in RBCs. dntb.gov.uanih.gov This quantification was crucial in research investigating ITPP's transport mechanism. By using ion chromatography, researchers demonstrated that inhibitors of the Band 3 anion transporter protein, which is predominantly found on the RBC membrane, prevented the accumulation of ITPP inside the cells. dntb.gov.uanih.gov These experiments confirmed that ITPP uptake is mediated by the Band 3 protein, explaining its high selectivity for red blood cells. dntb.gov.ua

Table 3: Quantification of Intracellular ITPP using Ion Chromatography This table is interactive and can be sorted by clicking on the headers.

| Analyte | Biological Matrix | Analytical Method | Finding | Significance | Reference(s) |

|---|---|---|---|---|---|

| This compound (ITPP) | Red Blood Cells (RBCs) | Ion Chromatography | Max. intracellular concentration of 5.5 x 10⁻³ M | Quantified ITPP uptake and confirmed the role of the Band 3 transporter | dntb.gov.uanih.gov |

Synthetic Chemistry and Derivatization Strategies for Myo Inositol Trispyrophosphate

Origins from Inositol (B14025) Hexakisphosphate and Structural Design Principles

Myo-inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeant molecule derived from the naturally occurring myo-inositol. evitachem.com It is specifically designed as an allosteric effector of hemoglobin, meaning it can modulate hemoglobin's affinity for oxygen. evitachem.comwikipedia.org The conceptual origin of ITPP lies with inositol hexakisphosphate (IP6), also known as phytic acid, a compound prevalent in plants. wikipedia.orgnih.gov

The primary structural design principle behind ITPP was to overcome a key limitation of its parent compound, phytic acid. While phytic acid can also affect hemoglobin's oxygen affinity, its highly charged polyanionic nature at neutral pH prevents it from crossing the red blood cell membrane efficiently. wikipedia.orgpnas.org The design of ITPP addresses this by intramolecularly cyclizing the six phosphate (B84403) groups of IP6 to form three internal pyrophosphate rings. google.comgoogle.com This structural modification reduces the external charge and alters the molecule's conformation, granting it the crucial ability to permeate the red blood cell membrane. wikipedia.orgpnas.org Once inside the red blood cell, ITPP can bind to hemoglobin and shift the oxygen-hemoglobin dissociation curve to the right, a change that facilitates the release of oxygen into tissues. evitachem.comwikipedia.org

The core structure is based on the myo-inositol scaffold, one of nine possible stereoisomers of 1,2,3,4,5,6-cyclohexanehexol. nih.govmdpi.com This specific isomer, myo-inositol, is the most common in biological systems and serves as the foundational building block for ITPP and many other signaling molecules. nih.govnih.gov

Synthetic Pathways and Chemical Modifications of the Inositol Scaffold

The synthesis of ITPP can be approached through several distinct pathways, each involving intricate chemical manipulations of the inositol scaffold. These methods highlight the challenges of regioselective phosphorylation and the formation of stable pyrophosphate linkages.

One prominent synthetic route begins with inositol hexakisphosphate (IP6) itself. pnas.org In an improved procedure, the dodecasodium salt of IP6 is first converted to its fully protonated form using an ion-exchange resin. This is subsequently transformed into its triethylammonium (B8662869) salt. The key step involves heating this salt with dicyclohexylcarbodiimide (B1669883) (DCC) in a solvent mixture, which induces a triple cyclization to yield the triethylammonium salt of ITPP. pnas.org

A more foundational approach starts with the myo-inositol molecule. This strategy necessitates a multi-step process involving protective group chemistry to ensure the correct hydroxyl groups are phosphorylated.

A Generalized Synthetic Protocol from myo-Inositol:

Protection of Hydroxyl Groups: To achieve regioselective phosphorylation at the 1, 3, and 5 positions, the hydroxyl groups at the 2, 4, and 6 positions must first be blocked. Common protecting groups include benzoyl (Bz) and benzyl (B1604629) (Bn) due to their stability during the subsequent phosphorylation steps. For instance, myo-inositol can be treated with benzoyl chloride in pyridine (B92270) to protect all six hydroxyls, followed by selective deprotection at the desired positions.

Phosphorylation: The exposed 1, 3, and 5-hydroxyl groups are then reacted with a phosphorylating agent, such as phosphorus oxychloride (POCl₃), in an anhydrous environment to form tris-phosphate intermediates.

Pyrophosphate Formation: The crucial pyrophosphate bonds are formed through a controlled condensation or hydrolysis reaction. The tris-phosphate intermediate is carefully treated under mild acidic conditions, which facilitates the intramolecular cyclization to create the three pyrophosphate linkages.

Deprotection: In the final step, the protecting groups are removed. Benzyl groups are typically cleaved via hydrogenolysis, while benzoyl groups can be removed by basic hydrolysis, yielding the final this compound product.

For larger-scale production, modern techniques such as continuous flow reactor systems may be employed to allow for precise control over reaction parameters like temperature and pH, minimizing side reactions and significantly increasing yields. Purification of the final product is typically achieved through methods like ion-exchange chromatography, with the purity and structure confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Step | Reagents/Conditions | Typical Yield (%) | Typical Purity (%) |

| Benzoylation | Benzoyl chloride, pyridine, 24h, RT | 85 | 95 |

| Phosphorylation | POCl₃, pyridine, 12h, 0°C→RT | 78 | 90 |

| Hydrolysis | 0.1M HCl, 60°C, 4h | 70 | 92 |

| Deprotection | NaOH/EtOH or H₂/Pd-C | >90 | >98 |

| Purification | Ion-exchange chromatography | - | >99 |

This table presents representative conditions and outcomes for the chemical synthesis of ITPP starting from myo-inositol, adapted from reported methodologies.

Chemical Reactivity and Stability Considerations

This compound is a relatively stable molecule, particularly under physiological conditions, which is a key attribute for its biological applications. evitachem.com The hexasodium salt form is typically a white, crystalline powder that is highly soluble in water due to its ionic character. evitachem.comevitachem.com

While stable across a broad pH range, ITPP can undergo degradation under extreme acidic or basic conditions, which can lead to the hydrolysis of the pyrophosphate bonds. evitachem.com From a handling perspective, the compound is known to be hygroscopic, meaning it readily absorbs moisture from the air, and should therefore be stored in a tightly sealed container. biosynth.com Studies have confirmed its stability in biological matrices like human urine for extended periods under standard laboratory storage conditions. nih.govsigmaaldrich.com

The chemical reactivity of ITPP is largely defined by its phosphate and pyrophosphate groups. The synthesis itself is a testament to its reactivity, involving carefully controlled phosphorylation and substitution reactions. evitachem.com These reactive sites also offer opportunities for further chemical modification. For instance, effector moieties such as fluorescent dyes or chemical linkers can be attached to create tools for research purposes. google.com

Key Stability and Reactivity Properties:

Appearance: White crystalline powder (hexasodium salt). evitachem.com

Solubility: Highly soluble in water. evitachem.com

pH Stability: Stable over a wide pH range, but susceptible to hydrolysis at extreme pH. evitachem.com

Hygroscopicity: Readily absorbs moisture. biosynth.com

Reactivity: The pyrophosphate linkages are the most reactive sites, susceptible to hydrolysis and enzymatic cleavage. The structure can participate in phosphorylation and substitution reactions. evitachem.com

Development of Analogues and Prodrugs for Enhanced Biological Properties

To improve upon the characteristics of ITPP, researchers have explored the development of various analogues and prodrugs. These strategies aim to modify the molecule's stability, permeability, and biological activity.

Analogues are created by making structural modifications to the parent molecule. One approach involves using different stereoisomers of inositol as the starting scaffold. While myo-inositol is the standard, syntheses for tripyrophosphates of other isomers, such as scyllo-inositol, have been described. google.com The nine distinct isomers of inositol offer a platform for creating a diverse range of ITPP analogues, each with potentially unique biological properties. nih.gov Furthermore, modifications at specific positions on the inositol ring, such as the C2 position, have been shown to yield potent analogues, indicating that this position is not critical for the primary binding interaction and can be functionalized to introduce new properties. nih.gov

Future Research Trajectories and Unanswered Questions in Myo Inositol Trispyrophosphate Research

Deeper Elucidation of Complex Molecular Interplay

The primary mechanism of ITPP involves its binding to hemoglobin, which shifts the oxygen-hemoglobin dissociation curve to the right, thereby increasing the release of oxygen into tissues. racehorsemedcare.comwikipedia.org However, the molecular interplay of ITPP extends beyond this fundamental action. A crucial area for future research is the deeper elucidation of its complex interactions with other cellular components and signaling pathways.

One significant finding is the ability of ITPP to activate the tumor suppressor Phosphatase and Tensin homolog (PTEN). iu.edunih.gov This activation is a key mechanism behind ITPP's ability to normalize tumor vasculature. iu.edu Future studies should focus on the precise molecular interactions between ITPP and PTEN and the downstream consequences of this activation on the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. nih.gov Understanding how ITPP modulates this pathway could reveal new therapeutic targets and combined treatment strategies.

Furthermore, the entry of ITPP into red blood cells is mediated by the band 3 anion transporter. nih.gov Investigating the specifics of this transport mechanism and whether ITPP interacts with other transporters in different cell types is essential. A deeper understanding of its cellular uptake and distribution will be critical for optimizing its therapeutic efficacy and exploring its effects on various tissues.

| Target Molecule/Pathway | Known Interaction with ITPP | Key Unanswered Questions for Future Research |

| Hemoglobin | Allosteric modulator, decreases oxygen affinity. racehorsemedcare.com | What are the precise binding kinetics in different physiological and pathological states? Are there long-term conformational changes to hemoglobin with chronic exposure? |

| PTEN | Activates the tumor suppressor, leading to vascular normalization. iu.edunih.gov | What is the direct binding site of ITPP on PTEN? What are the full downstream effects of ITPP-mediated PTEN activation on angiogenesis and tumor metabolism? |

| PI3K/AKT/mTOR Pathway | Indirectly modulated through PTEN activation. nih.gov | To what extent does ITPP influence this pathway in different cell types? Can this modulation be exploited for synergistic cancer therapies? |

| Band 3 Anion Transporter | Facilitates ITPP entry into red blood cells. nih.gov | Does ITPP interact with other cellular transporters? How does the efficiency of this transport vary between individuals and in disease states? |

Synergistic Mechanistic Interactions with Oxygen-Dependent Therapeutic Modalities (e.g., Radiotherapy, Phototherapy, Immunotherapy, Chemotherapy)

The ability of ITPP to alleviate tumor hypoxia has significant implications for its use in combination with conventional cancer therapies that are dependent on the presence of oxygen for their efficacy.

Radiotherapy: The effectiveness of radiotherapy is limited by tumor hypoxia, as oxygen is required to generate the reactive oxygen species (ROS) that damage cancer cell DNA. nih.gov ITPP has been shown to enhance the efficacy of ionizing radiation by increasing tumor oxygenation, which leads to increased initial and residual DNA damage within previously hypoxic tumor regions. nih.gov Future research should focus on optimizing the timing and sequencing of ITPP administration with radiotherapy to maximize this synergistic effect. Investigating the molecular markers that predict which tumors will respond best to this combination therapy is also a critical next step.

Immunotherapy: The tumor microenvironment is often immunosuppressive, partly due to hypoxia. By increasing oxygen levels, ITPP can alter the tumor microenvironment to be more favorable for an anti-tumor immune response. physiology.org Studies have shown that ITPP can increase the infiltration of CD8+ and CD4+ effector T cells into tumors, thereby potentiating the effects of immune checkpoint blockade. physiology.org Deeper mechanistic studies are needed to understand how ITPP modulates the function of various immune cells, such as tumor-associated macrophages and regulatory T cells, and how this interplay can be harnessed for more effective immunotherapies.

Chemotherapy: The dense and poorly organized vasculature of tumors can hinder the delivery of chemotherapeutic agents. ITPP's ability to normalize tumor blood vessels can improve drug delivery to the tumor core. nih.gov Preclinical models have demonstrated that ITPP potentiates the efficacy of chemotherapy. nih.gov Future clinical trials should systematically evaluate the benefits of combining ITPP with various chemotherapeutic drugs for different cancer types, with a focus on understanding the molecular basis for any observed synergy.

Phototherapy: Photodynamic therapy (PDT) is another oxygen-dependent cancer treatment that relies on the generation of singlet oxygen to kill cancer cells. While the synergy between ITPP and PDT is theoretically plausible due to ITPP's oxygenating effect, this remains a largely unexplored area. Future preclinical studies are warranted to investigate whether ITPP can enhance the efficacy of PDT, particularly in deep-seated or bulky tumors where hypoxia is a significant challenge.

| Therapeutic Modality | Known/Potential Synergistic Mechanism with ITPP | Future Research Directions |

| Radiotherapy | Increased oxygenation enhances radiation-induced DNA damage. nih.gov | Optimal scheduling of ITPP and radiation; identifying predictive biomarkers of response. |

| Immunotherapy | Alleviation of hypoxia promotes an immunogenic tumor microenvironment and enhances T-cell infiltration. physiology.org | Detailed investigation of ITPP's effects on different immune cell subsets; combination with various immunotherapy agents. |

| Chemotherapy | Vascular normalization improves drug delivery to the tumor. nih.gov | Clinical trials across various cancer types and chemotherapeutic agents; molecular basis of synergy. |

| Phototherapy | Theoretical enhancement of oxygen-dependent photodynamic effects. | Preclinical studies to validate the synergistic potential and elucidate the underlying mechanisms. |

Long-Term Physiological Consequences of Hemoglobin Allosteric Modulation

A significant and largely unanswered question revolves around the long-term physiological consequences of sustained allosteric modulation of hemoglobin by ITPP. Shifting the oxygen-hemoglobin dissociation curve to the right is a physiological adaptation seen in response to conditions like high altitude or chronic anemia. nih.gov However, the chronic pharmacological induction of this state warrants careful investigation.

Future research must address the potential for physiological adaptations or maladaptations in response to long-term ITPP administration. This includes studying the effects on the cardiovascular system, such as changes in cardiac output, blood pressure, and angiogenesis in healthy tissues. The impact on erythropoiesis and the lifespan of red blood cells also needs to be determined. Furthermore, understanding how chronic enhancement of oxygen delivery affects metabolic processes in various organs is crucial. Longitudinal studies in appropriate animal models are essential to assess the safety and physiological impact of long-term ITPP use.

Exploration of Novel Applications in Hypoxia-Related Pathologies beyond Current Focus

While much of the research on ITPP has centered on cancer and cardiovascular diseases, its fundamental mechanism of action suggests potential applications in a broader range of hypoxia-related pathologies.

Ischemic Stroke: The penumbra, the area of brain tissue surrounding an ischemic core, is hypoxic but potentially salvageable. The potential for myo-inositol to improve stroke outcomes has been explored, suggesting a possible role for ITPP in neuroprotection by restoring oxygen supply to this critical region. nih.govnih.gov Further preclinical studies are needed to evaluate the efficacy of ITPP in reducing infarct size and improving neurological outcomes following ischemic stroke.

Neurodegenerative Diseases: There is growing evidence that hypoxia plays a role in the pathophysiology of neurodegenerative diseases such as Huntington's disease. The neuroprotective effects of inositol (B14025) 1,4,5-trisphosphate receptor fragments have been demonstrated in a mouse model of Huntington's, hinting at the potential therapeutic utility of related compounds like ITPP. nih.gov Research into whether ITPP can mitigate neuronal damage in these conditions by improving cerebral oxygenation is a promising avenue.

Sickle Cell Disease: Hypoxia is a primary trigger for the painful vaso-occlusive crises in sickle cell disease. By increasing oxygen release from red blood cells, ITPP could potentially reduce the sickling of hemoglobin and prevent these crises. nih.gov In vitro studies with a related compound, inositol hexaphosphate, have shown promise in preventing sickling. nih.gov Investigating the potential of ITPP as a therapeutic agent for sickle cell disease is a logical and important next step.

Wound Healing: Chronic wounds are often characterized by poor oxygenation, which impairs the healing process. Myo-inositol has been shown to improve macrophage function and augment levels in wound fluid, suggesting a role in wound healing. iu.edu Given ITPP's ability to enhance tissue oxygenation, its potential to accelerate the healing of chronic and ischemic wounds should be explored.

| Hypoxia-Related Pathology | Rationale for ITPP Application | Future Research Focus |

| Ischemic Stroke | Potential to salvage the ischemic penumbra by improving oxygen delivery. nih.govnih.gov | Preclinical studies to assess neuroprotective effects and functional outcomes. |

| Neurodegenerative Diseases | Potential to mitigate hypoxia-induced neuronal damage. nih.gov | Investigation of ITPP's effects on disease progression in animal models. |

| Sickle Cell Disease | Potential to reduce red blood cell sickling by increasing oxygenation. nih.gov | In vitro and in vivo studies to evaluate the anti-sickling effects of ITPP. |

| Wound Healing | Potential to accelerate healing by improving oxygenation of chronic wounds. iu.edu | Preclinical and clinical studies to assess the efficacy of ITPP in various wound types. |

| Organ Transplantation | Potential to mitigate ischemia-reperfusion injury. | Research on ITPP's ability to improve organ viability and transplant outcomes. |

| Altitude Sickness | Potential to alleviate symptoms by enhancing oxygen delivery in low-oxygen environments. racehorsemedcare.com | Studies on the prophylactic and therapeutic potential of ITPP for altitude-related illnesses. |

Q & A

Q. Basic Research Focus

- In vivo pO2 monitoring : Use fiber-optic probes or phosphorescence quenching microscopy to measure real-time oxygen partial pressure in tumors or ischemic tissues .

- Hypoxia markers : Immunohistochemical staining for HIF-1α, VEGF, or CA-IX in tissue sections to correlate ITPP treatment with hypoxia reduction .

- Exercise capacity tests : Rodent treadmill or rotarod assays to quantify enhanced endurance in heart failure or ischemic models .

How can ITPP be reliably detected and quantified in biological matrices for pharmacokinetic studies?

Q. Basic Research Focus

- Hydrophilic Interaction Liquid Chromatography (HILIC) : Coupled with high-resolution mass spectrometry (HRMS) for urinary ITPP detection, optimized at pH 3.0–5.0 with ammonium formate buffers .

- Sample preparation : Protein precipitation with acetonitrile followed by solid-phase extraction to isolate ITPP from plasma or urine .

- Validation parameters : Include specificity, linearity (1–100 ng/mL), and recovery rates (>85%) for regulatory compliance .

How should experimental designs be structured to evaluate ITPP's anti-tumor efficacy while accounting for tumor microenvironment heterogeneity?

Advanced Research Focus

Key considerations :

Q. Example Study Design :

How can contradictions between preclinical efficacy and clinical translatability of ITPP be addressed?

Q. Advanced Research Focus

- Species-specific differences : Rodent hemoglobin (lower oxygen affinity) may overestimate ITPP effects vs. humans. Validate using humanized RBC models .

- Dosage scaling : Apply allometric scaling (body surface area) to convert murine doses (1–2 g/kg) to human-equivalent doses (~100–200 mg/kg) .

- Clinical trial barriers :

What strategies optimize ITPP dosing schedules to maximize therapeutic windows in hypoxia-driven pathologies?

Q. Advanced Research Focus

- Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Use compartmental models to predict tissue accumulation and oxygen release dynamics .

- Dose fractionation : Test split dosing (e.g., 0.25 g/kg every 6h vs. 1 g/kg once) to maintain steady-state pO2 levels .

- Toxicity thresholds : Monitor renal/hepatic function in long-term studies; no significant toxicity reported below 2 g/kg in rodents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.